REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:10]OC)[C:5]([NH2:8])=[N:6][CH:7]=1.Cl(O)(=O)(=O)=O>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[CH:10][NH:8][C:5]2=[N:6][CH:7]=1
|
Name
|
5-bromo-3-(1-cyclopentyl-2-methoxy-vinyl)-pyridin-2-ylamine
|
Quantity
|
116.9 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)N)C(=COC)C1CCCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
WASH
|
Details
|
the residue was washed with a solution of 2M
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
It was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.8 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |